Fasudil hydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK) [, , , ]. It plays a significant role in scientific research as a tool to understand and manipulate the ROCK signaling pathway, which is involved in various cellular processes, including cell proliferation, migration, apoptosis, and inflammation.
Fasudil hydrochloride is synthesized from 5-isoquinoline sulfonic acid, which serves as the primary raw material in its synthesis. The compound is classified under heterocyclic compounds due to its isoquinoline structure, and it falls within the broader category of pharmaceuticals targeting Rho-associated coiled-coil containing protein kinase pathways.
The synthesis of fasudil hydrochloride involves several key steps, primarily utilizing 5-isoquinoline sulfonic acid as the starting material. The process can be summarized as follows:
The yield of this synthesis can vary, but reports indicate that using a molar ratio of 1:4 for 5-isoquinoline sulfonyl chloride to piperazine can achieve approximately 70% yield under optimal conditions .
Fasudil hydrochloride has a complex molecular structure characterized by its isoquinoline core and piperazine moiety. Its chemical formula is , and it features several functional groups that contribute to its biological activity:
The molecular weight of fasudil hydrochloride is approximately 270.77 g/mol .
Fasudil hydrochloride participates in various chemical reactions, particularly those involving Rho-kinase inhibition. Key reactions include:
The compound's reactivity can also be influenced by its functional groups, allowing for further derivatization or modification in synthetic chemistry.
Fasudil exerts its pharmacological effects primarily through the inhibition of Rho-associated coiled-coil containing protein kinase. This mechanism involves:
This mechanism highlights fasudil's role as a therapeutic agent in managing conditions related to excessive smooth muscle contraction and fibrosis.
Fasudil hydrochloride exhibits several notable physical and chemical properties:
These properties are significant for formulation development in pharmaceutical applications.
Fasudil hydrochloride has several important scientific applications:
The exploration of Rho-associated coiled-coil containing protein kinase (Rho-kinase or ROCK) inhibitors emerged from foundational studies on Rho guanosine triphosphatases (GTPases) in cytoskeletal regulation. Rho GTPases, part of the Ras superfamily, act as molecular switches cycling between guanosine triphosphate (GTP)-bound active and guanosine diphosphate (GDP)-bound inactive states under the control of guanine nucleotide exchange factors, GTPase-activating proteins, and guanine nucleotide dissociation inhibitors [3] [6]. In the late 1990s, researchers identified Rho-kinase (comprising isoforms ROCK1 and ROCK2) as a critical downstream effector of RhoA, governing actin cytoskeleton organization, cell adhesion, motility, and contractility through phosphorylation of substrates like myosin light chain, myosin phosphatase target subunit 1, and LIM kinases [1] [3].
Early pharmacological agents targeting this pathway were nonselective and limited by toxicity profiles. For example, the alkaloid Y-27632, developed in 1997, demonstrated ROCK inhibition but exhibited off-target effects on protein kinase C and calcium channels [3]. This compound nonetheless established key principles: ROCK inhibition reduced vascular smooth muscle hypercontraction and endothelial dysfunction in cardiovascular models. Researchers subsequently sought isoform-selective inhibitors with improved specificity, recognizing ROCK2's dominance in neural and cardiac tissues (versus ROCK1 in liver, lung, and blood) [6] [3].
Table 1: Early Milestones in Rho-Kinase Inhibitor Development
Year | Compound | Key Properties | Research Impact |
---|---|---|---|
1997 | Y-27632 | First synthetic ROCK inhibitor; IC₅₀ ~140 nM for ROCK2 | Validated ROCK as a target for vasospasm and hypertension |
1995 | Fasudil Hydrochloride | Selective ATP-competitive inhibitor; IC₅₀ ~10.7 μM | First clinically approved ROCK inhibitor (Japan) |
2000s | Hydroxyfasudil | Active metabolite; 3-5x greater potency than fasudil | Explained sustained activity after fasudil administration |
Fasudil hydrochloride (chemical name: 5-(1,4-Diazepane-1-sulfonyl)isoquinoline hydrochloride) was synthesized in the late 1980s by Asahi Kasei Pharma Corporation as part of a program targeting cerebral vasospasm. Initial phenotypic screening identified its vasodilatory properties, but its molecular mechanism remained undefined until 1997 when Uehata et al. demonstrated specific inhibition of Rho-kinase [2]. Structural analysis revealed fasudil competitively binds the adenosine triphosphate (ATP)-binding pocket of ROCK via hydrogen bonding with leucine 205 and aspartic acid 202 residues, preventing phosphorylation of downstream substrates [10] [6].
A breakthrough discovery was fasudil's metabolism into hydroxyfasudil, its primary active metabolite formed via hepatic cytochrome P450 enzymes. Hydroxyfasudil exhibits 3-5-fold greater potency against ROCK than the parent compound due to enhanced interactions with the kinase domain [9] [2]. Importantly, fasudil showed superior isoform selectivity compared to early inhibitors. Biochemical assays confirmed >10-fold selectivity for ROCK over protein kinase A, protein kinase G, and protein kinase C, mitigating off-target effects [10] [3].
Unexpectedly, research uncovered a second mechanism independent of ROCK inhibition: direct binding to α-synuclein. Nuclear magnetic resonance studies demonstrated fasudil interacts with tyrosine 133 and 136 residues of α-synuclein, inhibiting pathological aggregation in models of Parkinson disease [2] [7] [10]. This dual activity—encompassing enzymatic inhibition and protein misfolding modulation—positioned fasudil as a unique neuroprotective agent.
Preclinical studies rapidly expanded beyond cerebrovascular applications. In cardiovascular research, fasudil (0.1–10 mg/kg intravenous) reduced infarct size by 38–52% in rat myocardial ischemia-reperfusion models by suppressing neutrophil infiltration, improving endothelial nitric oxide synthase function, and inhibiting apoptosis through protein kinase B activation [4] [3]. Pulmonary hypertension models showed 30 mg/kg fasudil decreased right ventricular systolic pressure by 25% via downregulation of angiotensin-converting enzyme and extracellular signal-regulated kinase pathways [5] [2].
In neuroscience, fasudil demonstrated disease-modifying potential. Alzheimer disease models revealed reduced amyloid-β production (via beta-site amyloid precursor protein cleaving enzyme 1 suppression) and tau hyperphosphorylation [1] [6]. Parkinson disease studies noted 40–60% protection of dopaminergic neurons in substantia nigra, attributed to attenuated α-synuclein aggregation and microglial phenotype switching from pro-inflammatory M1 to anti-inflammatory M2 [7] [6]. Multiple sclerosis models highlighted fasudil’s promotion of oligodendrocyte differentiation and remyelination by inhibiting RhoA/ROCK-mediated growth cone collapse [1].
Table 2: Key Preclinical Findings of Fasudil Hydrochloride by Disease Model
Disease Area | Model | Dosage Regimen | Key Outcomes | Proposed Mechanisms |
---|---|---|---|---|
Myocardial Infarction | Rat LAD occlusion | 10 mg/kg IV at reperfusion | ↓ Infarct size 52%; ↑ ejection fraction 25% | ↓ ERK activation; ↑ p27Kip1; ↓ neutrophil infiltration |
Pulmonary Hypertension | Monocrotaline-induced PH | 30 mg/kg/day oral | ↓ RV hypertrophy 30%; ↓ pulmonary artery pressure 25% | ↓ ACE expression; ↑ eNOS mRNA stability |
Alzheimer Disease | 5×FAD transgenic mice | 15 mg/kg/day IP | ↓ Aβ plaques 40%; ↓ phospho-tau | ↓ BACE1 activity; ↑ autophagy |
Parkinson Disease | MPTP mice | 10 mg/kg/day IP | ↑ Dopaminergic neurons 60%; ↓ α-synuclein aggregates | Direct α-syn binding; ↑ GDNF expression |
Multiple Sclerosis | EAE mice | 20 mg/kg/day oral | ↑ Remyelination; ↓ clinical score 70% | ↓ T-cell migration; ↑ oligodendrocyte differentiation |
Translational challenges centered on formulation optimization. Intravenous fasudil (approved for cerebral vasospasm in Japan in 1995) exhibited poor oral bioavailability and short half-life (t₁/₂ = 0.76 hours). Phase I trials in 2024 confirmed oral hydroxyfasudil achieves 69% systemic bioavailability relative to intravenous administration, enabling chronic dosing regimens [9]. This paved the way for neurodegenerative disease trials, including a phase IIa study in Parkinson disease (ROCK-PD) assessing oral fasudil’s safety and symptomatic efficacy [7].
Biomarker development accelerated translational efforts. Researchers correlated fasudil-mediated ROCK inhibition with decreased phosphorylated myosin phosphatase target subunit 1 levels in peripheral blood mononuclear cells, providing a pharmacodynamic indicator [9]. In cerebrospinal fluid, reduced neurofilament light chain levels indicated neuroaxonal protection in amyotrophic lateral sclerosis models [7], supporting ongoing clinical evaluation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7